3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one
Description
The compound 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a piperidine-ethyl substituent at position 3 and a 3-(trifluoromethyl)phenoxy-phenyl group at position 2. Thiazolidin-4-one scaffolds are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C23H25F3N2O2S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)-2-[3-[3-(trifluoromethyl)phenoxy]phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25F3N2O2S/c24-23(25,26)18-7-5-9-20(15-18)30-19-8-4-6-17(14-19)22-28(21(29)16-31-22)13-12-27-10-2-1-3-11-27/h4-9,14-15,22H,1-3,10-13,16H2 |
InChI Key |
OXERQIDIBZFTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(SCC2=O)C3=CC(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethyl-Substituted Phenoxy Group: This step often involves the use of a trifluoromethyl-substituted phenol, which undergoes etherification with a suitable leaving group on the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The piperidine ring and the phenoxy group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone core can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Comparisons
Thiazolidin-4-one derivatives vary significantly based on substituents at positions 2 and 3, which critically influence bioactivity. Below is a structural comparison with key analogs:
Key Observations :
- The piperidine-ethyl chain at position 3 distinguishes it from simpler alkyl/aryl substituents (e.g., benzyl or methylphenyl), likely improving CNS penetration .
Hypotheses for Target Compound :
- The trifluoromethylphenoxy group could synergize with the thiazolidinone core to inhibit enzymes like α-glucosidase or tyrosine kinases, as seen in fluorophenyl analogs .
- The piperidine-ethyl chain might confer neuroprotective or analgesic effects, akin to piperidine-containing CNS drugs .
Physicochemical Properties
A critical factor in drug design is solubility and stability. Comparisons based on substituent effects:
Implications :
- The target compound’s high lipophilicity may limit aqueous solubility but enhance membrane permeability.
- Metabolic resistance from the trifluoromethyl group could prolong half-life compared to methylphenyl analogs .
Limitations :
- The analysis relies on structural extrapolation due to absent direct studies on the target compound.
- Evidence gaps exist regarding trifluoromethylphenoxy substituents’ specific roles.
Biological Activity
The compound 3-[2-(piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one (CAS No. 491864-61-0) belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This review focuses on the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.52 g/mol. The structure features a thiazolidinone core modified with a piperidine group and a trifluoromethyl phenoxy substituent, which are critical for its biological activity.
Antidiabetic Activity
Thiazolidinones are well-known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Research indicates that modifications in the thiazolidinone scaffold can enhance antidiabetic activity. For instance, compounds with specific substitutions at positions 2 and 4 have shown increased efficacy in glucose metabolism and insulin sensitivity .
Antioxidant Properties
Studies have demonstrated that thiazolidinone derivatives exhibit significant antioxidant activity. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS. The presence of the trifluoromethyl group enhances electron-withdrawing properties, potentially increasing the compound's reactivity with free radicals .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazolidinones. In vitro studies have shown that derivatives of this compound possess activity against a range of bacterial strains, indicating potential as a new class of antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
There is growing evidence supporting the anticancer properties of thiazolidinone derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to induced apoptosis and cell cycle arrest . The structural modifications play a crucial role in enhancing selectivity and potency against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by their structural features. Key findings include:
- Piperidine Substitution : The piperidine moiety is essential for enhancing lipophilicity and bioavailability.
- Trifluoromethyl Group : This group increases electron deficiency, enhancing the compound's reactivity towards biological targets.
- Phenoxy Linkage : The phenoxy substituent contributes to binding interactions with target proteins involved in various biological pathways.
Case Studies
- Antidiabetic Effects : A study evaluated several thiazolidinone derivatives for their effects on glucose uptake in adipocytes. The most active derivative showed a 50% increase in glucose uptake compared to controls .
- Antioxidant Activity : In an experimental model using liver cells exposed to oxidative stress, the compound reduced lipid peroxidation by 60%, demonstrating its potential as a protective agent against oxidative damage .
- Anticancer Activity : A series of tests on human breast cancer cell lines revealed that specific modifications led to up to 70% inhibition of cell proliferation at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
